1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione
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Description
“1,3-dimethyl-7-(3-methylbenzyl)-8-(methylthio)-1H-purine-2,6(3H,7H)-dione” is a chemical compound with the molecular formula C16H18N4O2S and a molecular weight of 330.411. It is intended for research use only and is not designed for human or veterinary use1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. Further research or consultation with a subject matter expert may be required for detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H18N4O2S1. However, the specific structural details or 3D conformation are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. Further research or consultation with a subject matter expert may be required for detailed chemical reactions analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as solubility, melting point, boiling point, etc., are not provided in the search results1.Safety And Hazards
This compound is not intended for human or veterinary use1. Any safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) for the compound. However, such information is not available in the search results.
Future Directions
The future directions or potential applications for this compound are not provided in the search results. Further research or consultation with a subject matter expert may be required to explore its potential uses.
Please note that this analysis is based on the available information and may not be exhaustive. For a more comprehensive understanding, further research or consultation with a subject matter expert is recommended.
properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-10-6-5-7-11(8-10)9-20-12-13(17-15(20)23-4)18(2)16(22)19(3)14(12)21/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJESCWZMCKBCRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2SC)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-7-[(3-methylphenyl)methyl]-8-methylsulfanylpurine-2,6-dione |
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